molecular formula C12H15FN2 B581425 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine CAS No. 1203499-59-5

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B581425
CAS No.: 1203499-59-5
M. Wt: 206.264
InChI Key: LDXSFCJICZIMFH-UHFFFAOYSA-N
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Description

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . It is characterized by the presence of an allyl group, a fluorine atom, and a pyrrolidinyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with allyl bromide under basic conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds such as:

  • 2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-Fluoro-6-(pyrrolidin-1-yl)-4-(trimethylsilyl)ethynyl)pyridine

These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The unique combination of the allyl group, fluorine atom, and pyrrolidinyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-2-5-10-6-7-11(14-12(10)13)15-8-3-4-9-15/h2,6-7H,1,3-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSFCJICZIMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(C=C1)N2CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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